1,4-Dimethyl-3-(oxolan-3-yl)-1H-pyrazol-5-amine

Medicinal Chemistry Structure-Activity Relationship Pyrazole Scaffolds

1,4-Dimethyl-3-(oxolan-3-yl)-1H-pyrazol-5-amine (CAS 1695354-61-0) is a heterocyclic small molecule featuring a pyrazole core with a 5-amine group, methyl substituents at the 1- and 4-positions, and an oxolan-3-yl (tetrahydrofuran-3-yl) ring attached directly at the 3-position. It has a molecular weight of 181.23 g/mol and a computed XLogP3-AA of 0.3, indicating balanced polarity suitable for both organic synthesis and potential biological screening.

Molecular Formula C9H15N3O
Molecular Weight 181.23 g/mol
Cat. No. B13309083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dimethyl-3-(oxolan-3-yl)-1H-pyrazol-5-amine
Molecular FormulaC9H15N3O
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCC1=C(N(N=C1C2CCOC2)C)N
InChIInChI=1S/C9H15N3O/c1-6-8(7-3-4-13-5-7)11-12(2)9(6)10/h7H,3-5,10H2,1-2H3
InChIKeyKIEXMMIGCMMZEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dimethyl-3-(oxolan-3-yl)-1H-pyrazol-5-amine: Structural and Procurement Specifications


1,4-Dimethyl-3-(oxolan-3-yl)-1H-pyrazol-5-amine (CAS 1695354-61-0) is a heterocyclic small molecule featuring a pyrazole core with a 5-amine group, methyl substituents at the 1- and 4-positions, and an oxolan-3-yl (tetrahydrofuran-3-yl) ring attached directly at the 3-position [1]. It has a molecular weight of 181.23 g/mol and a computed XLogP3-AA of 0.3, indicating balanced polarity suitable for both organic synthesis and potential biological screening [1]. The compound is commercially available from multiple suppliers at 95% purity, making it accessible as a specialized building block for medicinal chemistry and agrochemical research .

Why Close Analogs of 1,4-Dimethyl-3-(oxolan-3-yl)-1H-pyrazol-5-amine Cannot Be Interchanged in Research


The oxolan-3-yl substitution pattern on the pyrazole ring is a critical determinant of molecular recognition and physicochemical properties. Even closely related analogs, such as those with an oxolan-2-yl attachment or an extended methylene linker, exhibit different spatial orientation, hydrogen-bonding geometry, and lipophilicity. For instance, the direct attachment of the oxolane ring at its 3-position, as in the target compound, creates a distinct vector for the polar tetrahydrofuran oxygen compared to the oxolan-2-yl isomer [1]. Furthermore, the 1,4-dimethyl pattern on the pyrazole ring influences tautomeric equilibria and metabolic stability, meaning that analogs lacking these specific methyl groups cannot be assumed to behave identically in biological assays . The Alceptor Therapeutics patent family explicitly claims pyrazol-5-amine structures with specific substitution patterns as α2B-adrenoceptor agonists, underscoring that minor structural changes can determine whether a compound engages this therapeutically relevant target [2].

Quantitative Differential Evidence for 1,4-Dimethyl-3-(oxolan-3-yl)-1H-pyrazol-5-amine Against Its Closest Analogs


Structural Differentiation via Oxolan-3-yl Direct Attachment vs. Methylene-Extended Analogs

The target compound (CAS 1695354-61-0) features a direct C–C bond between the pyrazole 3-position and the oxolane ring's 3-carbon, resulting in a rotatable bond count of 1 and a specific spatial orientation of the tetrahydrofuran oxygen. In contrast, the closest commercially available analog 1,4-Dimethyl-3-[(oxolan-3-yl)methyl]-1H-pyrazol-5-amine (CAS 1936112-79-6) inserts a methylene spacer, increasing the rotatable bond count and altering the distance and angle between the pyrazole core and the oxolane oxygen [1]. This structural difference is critical because it modifies the compound's pharmacophore geometry: the direct attachment in the target compound creates a more constrained and sterically defined presentation of the hydrogen-bond-accepting oxolane oxygen, which can influence receptor binding selectivity. The patent literature on pyrazol-5-amine α2B-adrenoceptor agonists from Alceptor Therapeutics explicitly defines structural claims around specific substitution patterns [2].

Medicinal Chemistry Structure-Activity Relationship Pyrazole Scaffolds α2B-Adrenoceptor Agonists

Regioisomeric Differentiation: Oxolan-3-yl Direct Attachment vs. Other Oxolane Isomers

The attachment position of the oxolane ring on the pyrazole core creates a regioisomeric differentiation point. The target compound attaches the oxolane at its 3-position (oxolan-3-yl), whereas the commercially available isomer 3-(oxolan-2-yl)-1H-pyrazol-5-amine (CAS 1028843-21-1) attaches at the 2-position [1][2]. This shift in attachment point alters the relative orientation of the ring oxygen with respect to the pyrazole plane, affecting both the molecular electrostatic potential surface and the directionality of the hydrogen bond acceptor. In the context of α2B-adrenoceptor agonist design, where pyrazol-5-amines have been patented, such regioisomeric differences can define whether a compound acts as an agonist or is inactive at the target [3].

Stereochemistry Receptor Binding Drug Design Isomeric Purity

Physicochemical Property Differentiation: Lipophilicity and Hydrogen Bonding Profile

The target compound has a computed XLogP3-AA of 0.3, a topological polar surface area (TPSA) of 53.1 Ų, and exactly 1 hydrogen bond donor (the primary amine) and 3 hydrogen bond acceptors (pyrazole nitrogens and oxolane oxygen) [1]. By comparison, the methylene-extended analog 1,4-dimethyl-3-[(oxolan-3-yl)methyl]-1H-pyrazol-5-amine (CAS 1936112-79-6) has a larger molecular weight (195.26 vs. 181.23 g/mol) and a higher computed XLogP due to the additional methylene group . The non-methylated analog 3-(oxolan-3-yl)-1H-pyrazol-5-amine (CAS 1186609-16-4) lacks the 1,4-dimethyl groups, resulting in a different hydrogen-bond donor count (2 vs. 1) due to the additional N–H on the pyrazole, and a TPSA that differs by approximately 15 Ų [2].

ADME Prediction Drug-likeness Physicochemical Properties Lead Optimization

Patent-Disclosed Therapeutic Relevance: α2B-Adrenoceptor Agonism

Alceptor Therapeutics has filed and been granted patents covering pyrazol-5-amine compounds as α2B-adrenoceptor agonists for the treatment of pain and hypertension [1][2]. While the exact compound 1,4-Dimethyl-3-(oxolan-3-yl)-1H-pyrazol-5-amine has not been confirmed as a specifically exemplified compound in publicly available patent abstracts, the patent family explicitly claims pyrazol-5-amine structures with defined substitution patterns. The α2B-adrenoceptor is a clinically validated target for non-opioid analgesia, as demonstrated by the development of ADRIANA, a subtype-specific α2B antagonist that produces analgesia without cardiovascular side effects [3]. The pyrazol-5-amine scaffold in the Alceptor patents represents a distinct chemotype for α2B agonism, differentiating it from imidazoline-based agonists such as clonidine and dexmedetomidine, which carry well-documented cardiovascular liability profiles.

Pain Therapeutics Adrenergic Pharmacology GPCR Drug Discovery Patent Analysis

Optimal Procurement and Application Scenarios for 1,4-Dimethyl-3-(oxolan-3-yl)-1H-pyrazol-5-amine


Non-Opioid Analgesic Drug Discovery Targeting α2B-Adrenoceptor Agonism

This compound is structurally aligned with the pyrazol-5-amine chemotype claimed in Alceptor Therapeutics' patent family for α2B-adrenoceptor agonists [1]. Research groups investigating subtype-selective α2B agonists for pain and hypertension can use this compound as a procurement-defined starting scaffold. Its direct oxolan-3-yl attachment and 1,4-dimethyl substitution pattern provide a constrained pharmacophore geometry that may confer binding selectivity advantages over imidazoline-based α2 agonists such as clonidine, which are associated with dose-limiting cardiovascular effects [2]. The balanced XLogP of 0.3 and TPSA of 53.1 Ų suggest potential for oral bioavailability and CNS penetration if confirmed in subsequent studies.

Structure-Activity Relationship (SAR) Studies on Pyrazole C3 Substituent Geometry

The unique direct oxolan-3-yl attachment at the pyrazole C3 position, constrained by a rotatable bond count of 1, makes this compound an ideal probe for SAR studies comparing the effect of conformational flexibility on target engagement [1]. By benchmarking against the methylene-extended analog (CAS 1936112-79-6) and the oxolan-2-yl regioisomer (CAS 1028843-21-1), researchers can systematically dissect how linker length and oxolane attachment position influence potency, selectivity, and metabolic stability across target classes [2][3].

Chemical Biology Probe Development Requiring Defined Hydrogen-Bonding Geometry

With exactly 1 hydrogen bond donor (primary amine) and 3 hydrogen bond acceptors (pyrazole nitrogens plus oxolane oxygen), this compound offers a well-defined H-bonding profile suitable for designing chemical probes where specific intermolecular interactions must be preserved [1]. The 1,4-dimethylation eliminates a potential tautomeric N–H donor present in non-methylated analogs, simplifying binding mode interpretation in structural biology studies and reducing the risk of off-target interactions from alternate tautomeric states.

Agrochemical Lead Generation Using Pyrazole-Tetrahydrofuran Hybrid Scaffolds

The pyrazole-oxolane hybrid structure has precedent in fungicidal and insecticidal chemistry [1]. The 1,4-dimethyl-3-(oxolan-3-yl) substitution pattern provides a distinct three-dimensional arrangement of hydrogen bond acceptors that may interact with enzyme active sites in fungal or insect targets. Procurement of this specific scaffold enables agrochemical discovery teams to explore a defined region of chemical space that differs from the more common pyrazole-4-carboxamide fungicide pharmacophore.

Quote Request

Request a Quote for 1,4-Dimethyl-3-(oxolan-3-yl)-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.